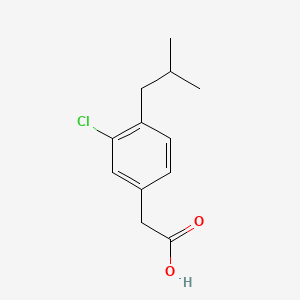
Acetic acid, (3-chloro-4-isobutylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (3-chloro-4-isobutylphenyl)-, is a chemical compound with the molecular formula C12H15ClO2. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a (3-chloro-4-isobutylphenyl) group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-chloro-4-isobutylphenyl)-, typically involves the Friedel-Crafts acylation reaction. This reaction uses acetic anhydride or acetyl chloride as the acylating agent and aluminum chloride as the catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acylating agent .
Industrial Production Methods
In industrial settings, the production of acetic acid, (3-chloro-4-isobutylphenyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions
Acetic acid, (3-chloro-4-isobutylphenyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen or nitro groups into the aromatic ring.
科学研究应用
Acetic acid, (3-chloro-4-isobutylphenyl)-, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of acetic acid, (3-chloro-4-isobutylphenyl)-, involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-chloro-4-hydroxyphenylacetic acid: A similar compound with a hydroxyl group instead of an isobutyl group.
4-isobutylphenylacetic acid: A compound with a similar structure but without the chlorine atom
Uniqueness
Acetic acid, (3-chloro-4-isobutylphenyl)-, is unique due to the presence of both chlorine and isobutyl groups, which confer specific chemical and biological properties. These functional groups influence its reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds .
属性
CAS 编号 |
58880-42-5 |
|---|---|
分子式 |
C12H15ClO2 |
分子量 |
226.70 g/mol |
IUPAC 名称 |
2-[3-chloro-4-(2-methylpropyl)phenyl]acetic acid |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)5-10-4-3-9(6-11(10)13)7-12(14)15/h3-4,6,8H,5,7H2,1-2H3,(H,14,15) |
InChI 键 |
BEDNWFVESJXIEG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=C(C=C1)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


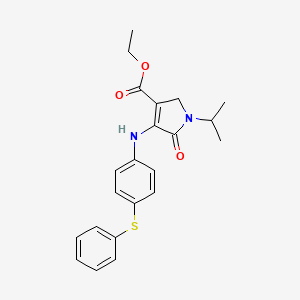
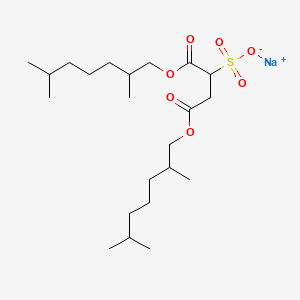
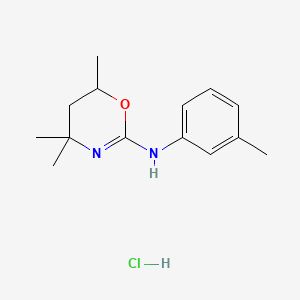
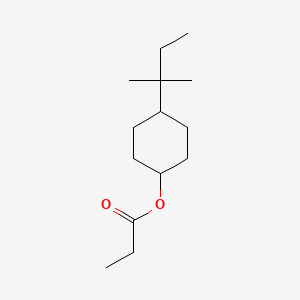

![{4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-piperazinyl}(cyclobutyl)methanone](/img/structure/B13799593.png)
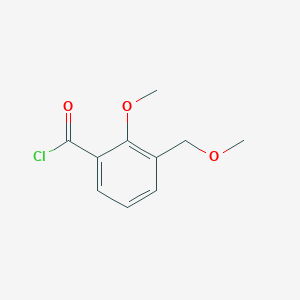

![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
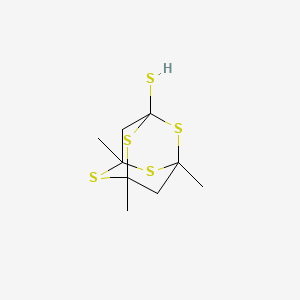
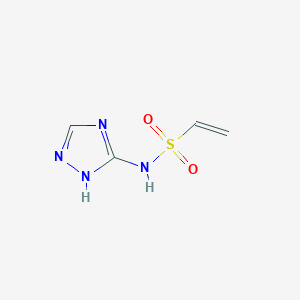

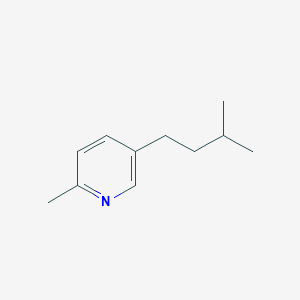
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
